REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1.[C:12](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C>[CH3:12][O:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
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OC1=CC2=C(C(CO2)=O)C=C1
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
6.07 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at RT for 2 days
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The remaining oil was dissolved in EtOAc
|
Type
|
WASH
|
Details
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washed with water
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Type
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EXTRACTION
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Details
|
The aqueous layer was back-extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining orange-red solid was purified by silica gel chromatography (1:4 EtOAc/hexane)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(CO2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |